molecular formula C19H30N2O5 B4076195 1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4076195
M. Wt: 366.5 g/mol
InChI Key: CHFPGHHYWLHWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine typically involves the reaction of 3-(3-Methyl-5-propan-2-ylphenoxy)propylamine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, modulating their activity and leading to physiological effects. The phenoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[3-(3-Methyl-5-ethylphenoxy)propyl]piperazine
  • 1-[3-(3-Methyl-5-isopropylphenoxy)propyl]piperazine
  • 1-[3-(3-Methyl-5-tert-butylphenoxy)propyl]piperazine

Uniqueness: 1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a piperazine ring and a phenoxy group with a propan-2-yl substituent makes it distinct from other similar compounds, potentially offering different reactivity and binding characteristics.

Properties

IUPAC Name

1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-14(2)16-11-15(3)12-17(13-16)20-10-4-7-19-8-5-18-6-9-19;3-1(4)2(5)6/h11-14,18H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPGHHYWLHWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2CCNCC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 2
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 3
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 6
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.